5-Chloroindole-3-acetic acid

Description

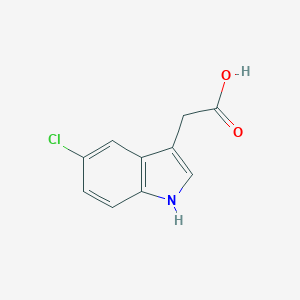

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRLSDFVXNFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172641 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-45-4 | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloroindole-3-acetic Acid: A Technical Guide on Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies, and biological significance of 5-Chloroindole-3-acetic acid (5-Cl-IAA). As a halogenated analog of the primary plant auxin, indole-3-acetic acid (IAA), 5-Cl-IAA is a molecule of significant interest in plant science, agriculture, and as a potential scaffold in medicinal chemistry.

Core Chemical Properties

5-Chloroindole-3-acetic acid is a synthetic auxin that demonstrates the powerful influence of halogenation on the biological activity of indole compounds.[1] The presence of a chlorine atom at the 5-position of the indole ring alters its electronic properties, stability, and interaction with biological targets compared to its parent compound, IAA.

Data Presentation: Quantitative Chemical Properties

The fundamental physicochemical properties of 5-Chloroindole-3-acetic acid are summarized below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 209.63 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 156-160 °C | [2][6][8] |

| Boiling Point | 445.6 °C | [2][8] |

| pKa | 4.37 ± 0.30 (Predicted) | [9] |

| Storage Conditions | Store at 2-8°C, protect from light | [2][7][9] |

Experimental Protocols

Precise quantification and analysis are critical for studying the effects of 5-Cl-IAA. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a standard method for its detection and quantification in biological matrices.

Protocol: Quantification of 5-Cl-IAA in Plant Tissue via HPLC-MS

Methodology: This protocol describes a general procedure for the extraction and analysis of 5-Cl-IAA from plant samples.

-

Homogenization: Freeze a known weight of plant tissue (e.g., 50-100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water with 1% acetic acid) containing a deuterated internal standard (e.g., D4-5-Cl-IAA) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Purification: Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering compounds.

-

Analysis: Inject the final extract into an HPLC system coupled to a mass spectrometer (LC-MS).

Experimental Workflow for 5-Cl-IAA Quantification

Caption: A typical workflow for the quantification of 5-Cl-IAA from plant tissue.

Biological Activity and Signaling Pathways

5-Cl-IAA is recognized as a potent auxin, often exhibiting higher activity than the endogenous IAA in various plant growth and development assays.[11][12] This enhanced activity is thought to stem from its greater stability and resistance to metabolic degradation within the plant.

The primary mode of action for auxins is through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.

Core Auxin Signaling Pathway:

-

Perception: In the nucleus, auxin acts as a "molecular glue," binding to and stabilizing the interaction between the TIR1/AFB F-box protein (part of an SCF E3 ubiquitin ligase complex) and an Aux/IAA transcriptional repressor.[13]

-

Ubiquitination: This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.[13]

-

Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressor liberates the Auxin Response Factor (ARF) transcription factors, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, activating or repressing their transcription and leading to a physiological response.

Diagram of the Core Auxin Signaling Cascade

Caption: The signaling pathway for 5-Cl-IAA leading to auxin-responsive gene expression.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chloroindole-3-acetic acid | 1912-45-4 | FC30371 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 5-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 150949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1912-45-4 Cas No. | 5-Chloroindole-3-acetic acid | Apollo [store.apolloscientific.co.uk]

- 7. 5-CHLOROINDOLE-3-ACETIC ACID | 1912-45-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. echemi.com [echemi.com]

- 9. 5-CHLOROINDOLE-3-ACETIC ACID CAS#: 1912-45-4 [m.chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. scilit.com [scilit.com]

- 12. 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity [jstage.jst.go.jp]

- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Chloroindole-3-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Chloroindole-3-acetic acid, a synthetic auxin with applications in agriculture and as a potential intermediate in pharmaceutical development.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathways

The most prominent and widely utilized method for the synthesis of the indole scaffold, and by extension 5-Chloroindole-3-acetic acid, is the Fischer indole synthesis .[3][4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in a preceding step from a substituted phenylhydrazine and a suitable carbonyl compound.[5][6] An alternative and complementary reaction, the Japp-Klingemann reaction , can be employed to synthesize the requisite hydrazone intermediate from β-keto-acids or esters and aryl diazonium salts.[7]

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole ring system.[5] The general mechanism involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate, under acidic conditions, isomerizes to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] For the synthesis of 5-Chloroindole-3-acetic acid, 4-chlorophenylhydrazine is the key starting material.[3][6]

A common approach involves the reaction of 4-chlorophenylhydrazine with a carbonyl compound that can provide the acetic acid side chain, such as succinaldehydic acid or a related precursor.[4][9]

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a route to the necessary hydrazone intermediates for the Fischer indole synthesis, starting from β-keto-acids or β-keto-esters and an aryl diazonium salt.[7] The reaction proceeds via deprotonation of the β-dicarbonyl compound, followed by nucleophilic attack on the diazonium salt to form an azo compound. This intermediate then undergoes hydrolysis and rearrangement to yield the final hydrazone.[7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various synthesis protocols for 5-Chloroindole-3-acetic acid and its precursors.

| Reactant | Molar Equivalent | Notes |

| 4-Chlorophenylhydrazine hydrochloride | 1.0 | Starting material for the indole ring. |

| Succinaldehydic acid phenylhydrazone | - | Intermediate for direct cyclization to the indole-3-acetic acid structure.[9] |

| Sulfuric Acid (conc.) | Catalytic | Used as the acid catalyst for the cyclization step.[9] |

| Ethanol (absolute) | Solvent | Used as the solvent for the cyclization reaction.[9] |

| Reaction Step | Parameter | Value | Notes |

| Cyclization | Temperature | Reflux | Reaction is carried out at the boiling point of the ethanol solvent.[9] |

| Cyclization | Time | 6 hours | Duration of the reflux period for the cyclization reaction.[9] |

| Overall Yield | % | 19.5% | Reported yield of pure 5-chloroindole-3-acetic acid from succinaldehydic acid m-chlorophenylhydrazone.[9] |

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroindole-3-acetic Acid via Fischer Indole Synthesis of a Succinaldehydic Acid Phenylhydrazone

This protocol is adapted from a patented procedure for the synthesis of substituted indoleacetic acids.[9]

Step 1: Formation of Succinaldehydic Acid 4-Chlorophenylhydrazone (Conceptual Outline)

-

Succinaldehydic acid is reacted with an aqueous acidic solution of 4-chlorophenylhydrazine.

-

The resulting succinaldehydic acid 4-chlorophenylhydrazone separates as an oily layer.

-

This oily layer containing the hydrazone is separated for the next step.

Step 2: Cyclization to Ethyl 5-Chloroindole-3-acetate

-

Dissolve the separated succinaldehydic acid 4-chlorophenylhydrazone in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution in a nitrogen atmosphere for 6 hours.[9]

-

After cooling, pour the solution into a larger volume of water.

-

The crude ethyl 5-chloroindole-3-acetate can be purified by distillation under reduced pressure.

Step 3: Saponification to 5-Chloroindole-3-acetic Acid

-

The purified ethyl 5-chloroindole-3-acetate is saponified by refluxing with a solution of sodium hydroxide in water.

-

After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the 5-Chloroindole-3-acetic acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from water to yield white needles of 5-chloroindole-3-acetic acid with a melting point of 158-159.5 °C.[9] A reported yield for the pure acid is 19.5%.[9]

Visualizations

Synthesis Pathway of 5-Chloroindole-3-acetic Acid

Caption: Fischer Indole Synthesis of 5-Chloroindole-3-acetic acid.

General Auxin Signaling Pathway

5-Chloroindole-3-acetic acid acts as a synthetic auxin.[2] The canonical auxin signaling pathway involves the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.[10][11][12]

Caption: Canonical Auxin Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloroindole-3-acetic acid | 1912-45-4 | FC30371 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby - Google Patents [patents.google.com]

- 10. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of 5-Chloroindole-3-acetic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic derivative of the primary plant hormone auxin, indole-3-acetic acid (IAA). As a member of the halogenated auxins, 5-Cl-IAA exhibits significant biological activity, influencing a range of physiological and developmental processes in plants. This technical guide provides a comprehensive overview of the biological functions of 5-Cl-IAA, with a focus on its auxin-like activity, mechanism of action, and the experimental methodologies used to characterize it. The information presented herein is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development.

Core Biological Activity: A Potent Auxin Analog

5-Cl-IAA is recognized primarily for its potent auxin activity, often exceeding that of the endogenous auxin, IAA, in various bioassays. This enhanced activity is a common characteristic among chlorinated auxins, which are generally more resistant to metabolic degradation within plant tissues.[1] The biological effects of 5-Cl-IAA are consistent with those of other auxins, including the promotion of cell elongation, regulation of root development, and induction of adventitious root formation.[2]

Quantitative Analysis of Auxin Activity

The potency of 5-Cl-IAA as an auxin has been quantified in several standard bioassays. The following tables summarize the available quantitative data, comparing the activity of 5-Cl-IAA with that of IAA.

Table 1: Effect of 5-Chloroindole-3-acetic acid on Root Growth in Arabidopsis thaliana

| Compound | Concentration (nM) | Relative Root Length (%) |

| Control | 0 | 100 |

| IAA | 100 | ~60 |

| 4-Cl-IAA | 100 | ~40 |

| 5-Cl-IAA | 100 | ~50 |

| 6-Cl-IAA | 100 | ~55 |

| 7-Cl-IAA | 100 | ~75 |

Data adapted from "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?"[2] This study demonstrates that at a concentration of 100 nM, 5-Cl-IAA exhibits a strong inhibitory effect on root growth, more potent than IAA but slightly less so than 4-Cl-IAA.

Mechanism of Action: The Auxin Signaling Pathway

The biological activity of 5-Cl-IAA is mediated through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

The TIR1/AFB Co-receptor Complex

The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3] In the presence of auxin, these proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA proteins.[3] This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

While direct binding studies for 5-Cl-IAA to the TIR1/AFB receptors are limited, research on related chlorinated auxins and auxin analogs suggests that substitutions on the indole ring can alter binding affinity and specificity for different members of the TIR1/AFB family. For instance, studies with chlorinated indole-3-tetrazoles, which are auxin analogs, have shown that a chlorine atom at the 5-position can significantly decrease the affinity for the TIR1 receptor.[4] This suggests that 5-Cl-IAA might have a different binding profile to the various TIR1/AFB receptors compared to IAA, potentially contributing to its distinct biological activity.

Downstream Signaling and Gene Expression

The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription.[5] This modulation of gene expression underlies the diverse physiological responses to auxins, including cell growth, division, and differentiation. While specific transcriptome analyses for 5-Cl-IAA are not widely available, it is expected to regulate a similar suite of auxin-responsive genes as IAA, though potentially with different kinetics or magnitudes of response due to differences in receptor binding and metabolic stability.

References

- 1. Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 5-Chloroindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. As a chlorinated derivative of the principal natural auxin, indole-3-acetic acid (IAA), 5-Cl-IAA exhibits significantly enhanced biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-Cl-IAA, focusing on its interaction with the core auxin signaling pathway. This document details the molecular interactions, downstream physiological effects, and relevant experimental protocols for studying its activity. While specific quantitative binding and dose-response data for 5-Cl-IAA are limited in publicly available literature, this guide consolidates known information and provides comparative data for other chlorinated auxins to infer its potent activity.

Core Mechanism of Action: The Auxin Signaling Pathway

The primary mechanism of action for 5-Cl-IAA, like other auxins, is the modulation of gene expression through the ubiquitination and subsequent degradation of transcriptional repressors. This process is mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Signaling Pathway Overview:

-

Auxin Binding and Co-Receptor Complex Formation: In the presence of auxin, the TIR1/AFB proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, bind to both the auxin molecule and an Aux/IAA transcriptional repressor protein. This forms a stable ternary co-receptor complex. Chlorinated auxins, including 5-Cl-IAA, are known to be more potent than IAA, suggesting a higher binding affinity or a more stable complex formation with the TIR1/AFB-Aux/IAA co-receptor complex.

-

Ubiquitination of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression.

-

Modulation of Gene Expression: The liberated ARFs can then either activate or repress the transcription of a wide array of downstream genes, leading to various physiological responses such as cell elongation, division, and differentiation.

Quantitative Data on Chlorinated Auxin Activity

Direct quantitative data for the binding affinity (Kd) and dose-response (EC50/IC50) of 5-Cl-IAA are not extensively reported in the scientific literature. However, studies on other chlorinated auxins consistently demonstrate their enhanced potency compared to the natural auxin, IAA. This increased activity is attributed to factors such as greater stability and potentially higher affinity for the TIR1/AFB co-receptors. The following table summarizes comparative data for related chlorinated auxins to provide a context for the expected high activity of 5-Cl-IAA.

| Compound | Bioassay/Parameter | Organism/System | Observation |

| 4-Cl-IAA | Elongation Growth | Maize Coleoptiles | Much more active in stimulating elongation than IAA.[1][2] |

| Membrane Potential | Maize Coleoptiles | 1 µM 4-Cl-IAA caused a 2-fold greater hyperpolarization than 10 µM IAA.[1] | |

| General Activity | Various | Reported to be approximately 10 times more active than IAA.[3] | |

| 6-Cl-IAA | General Activity | Various | Reported to be approximately 19 times more active than IAA.[4] |

| 5,6-Cl₂-IAA | Auxin Activity | Avena Coleoptiles, Chinese Cabbage Hypocotyls, Mung Bean Hypocotyls | Showed the strongest auxin activity among all known natural and synthetic auxins in these assays. |

| 5-Cl-IAA | Root Growth | Arabidopsis thaliana | Shows a slight growth-promoting effect at a lower concentration (0.1 nM) compared to IAA (1 nM). Strong growth inhibition is observed at 100 nM, similar to IAA.[3] |

Detailed Experimental Protocols

Avena Coleoptile Elongation Assay

This classic bioassay is used to determine the growth-promoting activity of auxins.

Materials:

-

Avena sativa (oat) seeds

-

Filter paper

-

Petri dishes

-

Incubator with controlled temperature and humidity, under red light

-

Solution of 5-Cl-IAA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)

-

Control buffer solution

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 48 hours at 25°C.

-

Seedling Growth: Expose the germinated seedlings to red light for 2-4 hours to inhibit mesocotyl elongation and promote coleoptile growth. Return the seedlings to darkness for another 2-3 days until the coleoptiles are 20-30 mm long.

-

Coleoptile Sectioning: Using a sharp razor blade under dim green light, excise a 10 mm section from the coleoptile, starting 3 mm below the apical tip. The primary leaf should be removed.

-

Incubation: Float the coleoptile sections in a buffer solution for 1-2 hours to deplete endogenous auxins.

-

Treatment: Transfer the sections to Petri dishes containing the various concentrations of 5-Cl-IAA solution or the control buffer.

-

Measurement: Incubate the sections in the dark at 25°C for 20-24 hours. Measure the final length of the coleoptile sections.

-

Data Analysis: Calculate the percentage elongation for each concentration compared to the control. Plot a dose-response curve of concentration versus elongation.

Hypocotyl Growth Inhibition Assay

This assay is commonly used to assess the inhibitory effect of high concentrations of auxins on root and hypocotyl elongation.

Materials:

-

Arabidopsis thaliana seeds (wild-type)

-

Agar plates with Murashige and Skoog (MS) medium

-

5-Cl-IAA stock solution

-

Growth chamber with controlled light and temperature

-

Stereomicroscope with a camera or a flatbed scanner

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on MS agar plates containing different concentrations of 5-Cl-IAA (e.g., 0, 0.01, 0.1, 1, 10 µM).

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

Imaging: After 5-7 days of growth, carefully remove the seedlings and arrange them on a fresh agar plate for imaging. Capture high-resolution images using a stereomicroscope or a flatbed scanner.

-

Measurement: Use image analysis software to measure the length of the hypocotyls.

-

Data Analysis: Calculate the average hypocotyl length for each concentration and compare it to the control. Plot a dose-response curve of 5-Cl-IAA concentration versus hypocotyl length.

Auxin-Induced Gene Expression Analysis

This method quantifies the change in the expression of early auxin-responsive genes following treatment with 5-Cl-IAA.

Materials:

-

Arabidopsis thaliana seedlings (wild-type)

-

Liquid MS medium

-

5-Cl-IAA solution

-

Control solution (e.g., DMSO)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for early auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

Procedure:

-

Seedling Growth: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days under controlled conditions.

-

Auxin Treatment: Add 5-Cl-IAA to the liquid medium to a final concentration (e.g., 1 µM). Add the same volume of control solution to a separate flask of seedlings.

-

Time Course: Collect seedling samples at various time points after treatment (e.g., 0, 30, 60, 120 minutes). Immediately freeze the samples in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the samples using a commercial kit and synthesize cDNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers for the target and reference genes.

-

Data Analysis: Calculate the relative expression of the target genes at each time point compared to the 0-minute time point and normalized to the reference gene using the ΔΔCt method.

Conclusion

References

5-Chloroindole-3-acetic acid: A Technical Guide on its Function as a Synthetic Auxin

Abstract: 5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated derivative of the primary plant hormone indole-3-acetic acid (IAA). While occurring naturally in certain plant species, particularly within the Fabaceae family, it is often studied as a synthetic auxin due to its potent and sometimes distinct physiological effects compared to IAA. This document provides a comprehensive technical overview of 5-Cl-IAA, detailing its mechanism of action through the canonical auxin signaling pathway, summarizing its biological activity with quantitative data, and outlining key experimental protocols for its analysis. This guide is intended for researchers, scientists, and professionals in plant biology and drug development seeking a deeper understanding of this significant auxin analog.

Mechanism of Action: The Auxin Signaling Pathway

Auxins, including 5-Cl-IAA, function by mediating the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This process is initiated when the auxin molecule acts as a "molecular glue," enhancing the interaction between the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and the degron motif of an Aux/IAA protein.[1][2] TIR1/AFBs are substrate-recognition components of an SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex.[1]

The formation of this TIR1/AFB-auxin-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA protein.[1][2] This marks the repressor for degradation by the 26S proteasome.[2] In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and modulate their transcription, ultimately leading to a wide range of physiological responses.[1]

Biological Activity and Quantitative Data

Halogenated auxins often exhibit greater biological activity than their non-halogenated counterparts. This increased potency is attributed to factors such as enhanced stability, reduced metabolic breakdown, and potentially altered binding affinities for the TIR1/AFB co-receptors.[1] 5-Cl-IAA, like other chlorinated auxins, demonstrates a strong, concentration-dependent effect on plant growth, promoting responses at low concentrations and becoming inhibitory at higher levels.[3]

Table 1: Comparative Root Growth Response to IAA and Chlorinated IAAs in Arabidopsis thaliana

| Compound | Optimal Concentration for Root Growth Promotion | Concentration for Strong Root Growth Inhibition |

| IAA | ~1.0 nM | >100 nM |

| 4-Cl-IAA | ~0.1 nM | >100 nM |

| 5-Cl-IAA | ~0.1 nM | >100 nM |

| 6-Cl-IAA | ~0.1 nM | >100 nM |

| 7-Cl-IAA | ~0.1 nM | ~1 µM |

Data adapted from studies on Arabidopsis thaliana wild-type plants, showing relative root length after 17 days of incubation.[3]

Table 2: Rooting Activity of Chlorinated Auxins

| Compound | Concentration | Rooting Activity Relative to IBA |

| 4-Cl-IAA | 5 x 10⁻⁵ M | 4x higher |

| 5,6-Cl₂-IAA | 5 x 10⁻⁵ M | 15x higher |

| IBA (Control) | 5 x 10⁻⁵ M | 1x (baseline) |

Data from rooting promotion assays in black gram cuttings. While data for 5-Cl-IAA is not specified, the trend of increased activity with halogenation is evident.[4]

Experimental Protocols for Auxin Analysis

Quantification of 5-Cl-IAA in Plant Tissues via GC-MS/MS

Accurate quantification of endogenous auxins from minute tissue samples is critical for understanding their physiological roles. A widely used high-throughput method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable isotope-labeled internal standards.[5][6]

Methodology Overview:

-

Sample Preparation: Plant tissue (typically 2-10 mg fresh weight) is collected and immediately flash-frozen in liquid N₂ to halt metabolic activity.[7][5] The tissue is then weighed accurately.

-

Homogenization & Internal Standard Addition: The frozen tissue is homogenized in a suitable buffer. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, though a specific 5-Cl-IAA standard would be ideal) is added to each sample for precise quantification via isotope dilution.[7][8]

-

Extraction & Purification: The analyte is purified from the homogenate. A common and efficient method uses solid-phase extraction (SPE) tips, which simplifies the process and allows for high-throughput sample preparation.[6]

-

Derivatization: The purified auxin is chemically derivatized (e.g., methylation with diazomethane) to increase its volatility and improve its chromatographic properties for GC analysis.[8]

-

GC-MS/MS Analysis: The derivatized sample is injected into a GC-MS/MS system. The analysis is performed in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the target analyte and its internal standard.[7][5]

Bioassays for Auxin Activity

Bioassays provide a functional measure of an auxin's biological effect. Common assays include:

-

Avena Coleoptile Elongation Assay: This classic assay measures the elongation of coleoptile segments from etiolated oat seedlings in response to different auxin concentrations. The degree of elongation is proportional to the auxin's activity.[9]

-

Root Growth Inhibition Assay: At supraoptimal concentrations, auxins inhibit root elongation. This assay quantifies the inhibitory effect of a compound on the primary root growth of seedlings (e.g., Arabidopsis thaliana or lettuce).[3][9][10]

-

Adventitious Root Formation Assay: Auxins are potent promoters of adventitious rooting. This assay typically involves treating cuttings of a plant (e.g., mung bean, black gram) with the test compound and quantifying the number and length of newly formed roots.[4][9]

Biosynthesis of Halogenated Auxins

While often used synthetically, chlorinated auxins are synthesized in some plants. Studies on 4-Cl-IAA in pea (Pisum sativum) have elucidated a biosynthetic pathway that parallels that of IAA.[11][12][13] It is presumed that 5-Cl-IAA follows a similar route. The process begins with the chlorination of tryptophan (Trp) to form chloro-tryptophan (Cl-Trp). This is followed by a two-step conversion analogous to the main IAA biosynthesis pathway.

-

Transamination: A TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) enzyme converts Cl-Trp into chloro-indole-3-pyruvic acid (Cl-IPyA).[11][12]

-

Decarboxylation: A YUCCA (YUC) flavin-containing monooxygenase likely catalyzes the conversion of Cl-IPyA to 5-Cl-IAA.[11]

Applications and Future Directions

5-Cl-IAA serves as a valuable tool for dissecting the auxin signaling pathway and understanding the structure-activity relationships of auxin molecules. Its high potency makes it a candidate for agricultural applications, such as a rooting promoter.[4] Furthermore, its herbicidal properties, which are thought to be mediated by inducing abnormal ethylene levels in tissues, have led to its development as a selective herbicide for broadleaf weeds.[14] For drug development professionals, understanding the specific interactions of halogenated small molecules with protein targets like the TIR1/AFB co-receptors can provide insights into designing highly specific and potent modulators for other biological systems.

References

- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity [jstage.jst.go.jp]

- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 9. youtube.com [youtube.com]

- 10. Halogenated auxins affect microtubules and root elongation in Lactuca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Cl-IAA – Finally, A New Product To Control The Weeds – The Wisdom Of Mr Art C Drysdale – 2017 06 18 – Pesticide Truths [pesticidetruths.com]

An In-depth Technical Guide to 5-Chloroindole-3-acetic Acid (CAS Number: 1912-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and biological mechanism of action of 5-Chloroindole-3-acetic acid (CAS No. 1912-45-4). As a synthetic auxin, this compound is of significant interest in agricultural and pharmaceutical research for its role in plant growth regulation and potential as a scaffold for drug discovery. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Chemical and Physical Properties

5-Chloroindole-3-acetic acid, also known as 5-Cl-IAA, is a crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1912-45-4 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158-159 °C | [1] |

| Boiling Point | 445.6 ± 30.0 °C (Predicted) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis of 5-Chloroindole-3-acetic Acid

The synthesis of 5-Chloroindole-3-acetic acid can be achieved through various methods, with the Fischer indole synthesis being a common approach for indole derivatives. This process typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method adapted from general procedures for Fischer indole synthesis.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Succinic acid semialdehyde

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add an equimolar amount of succinic acid semialdehyde to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

-

Indolization: To the reaction mixture, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution. Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield purified 5-Chloroindole-3-acetic acid. The purity can be further enhanced by treating with activated carbon to remove colored impurities.

Workflow for Fischer Indole Synthesis of 5-Chloroindole-3-acetic Acid:

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 5-Chloroindole-3-acetic acid.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).[3][4][5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][8]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution similar to the HPLC method.[7][9]

-

Ionization Mode: Positive or negative electrospray ionization.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the parent ion and specific fragment ions of 5-Chloroindole-3-acetic acid.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the indole ring protons will be influenced by the electron-withdrawing chlorine atom at the C5 position. The protons at C4, C6, and C7 will show characteristic splitting patterns and chemical shifts. The methylene protons of the acetic acid side chain will typically appear as a singlet.[10]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbon atoms of the indole ring and the acetic acid side chain will have distinct chemical shifts. The carbon attached to the chlorine (C5) will be significantly affected.[10]

NMR Data Interpretation for 5-Chloro-Indole Derivatives:

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 12.0 (broad singlet) | - |

| H2 | 7.1 - 7.3 | ~125 |

| H3 | 6.4 - 6.5 | ~102 |

| H4 | ~7.6 (doublet) | - |

| H6 | 7.1 - 7.2 (doublet of doublets) | - |

| H7 | 7.2 - 7.4 (doublet) | - |

| CH₂ | ~3.6 (singlet) | - |

| C=O | - | ~173 |

| C2 | - | ~125 |

| C3 | - | ~102 |

| C3a | - | ~128 |

| C4 | - | ~121 |

| C5 | - | ~125 (attached to Cl) |

| C6 | - | ~121 |

| C7 | - | ~112 |

| C7a | - | ~135 |

Note: These are approximate chemical shifts for the 5-chloro-indole scaffold and may vary slightly for 5-Chloroindole-3-acetic acid. Experimental data should be used for precise assignment.[10]

Mechanism of Action: Auxin Signaling Pathway

5-Chloroindole-3-acetic acid functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). Its biological effects are mediated through the canonical auxin signaling pathway.[11][12]

Key Steps in the Auxin Signaling Pathway:

-

Auxin Perception: In the absence of auxin, AUX/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating gene expression.

-

Co-receptor Complex Formation: When auxin (like 5-Cl-IAA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB family of F-box proteins (auxin receptors) and the AUX/IAA repressors.[13][14]

-

Ubiquitination and Degradation: This interaction leads to the ubiquitination of the AUX/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

ARF Activation: The ubiquitinated AUX/IAA proteins are subsequently degraded by the 26S proteasome.

-

Gene Expression: The degradation of AUX/IAA repressors releases the ARFs, allowing them to activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation, division, and differentiation.

Diagram of the Canonical Auxin Signaling Pathway:

Studies have shown that different members of the TIR1/AFB family can exhibit differential binding affinities for various auxins.[11][15] This suggests that synthetic auxins like 5-Chloroindole-3-acetic acid may have selective effects on different aspects of plant development by preferentially interacting with specific auxin co-receptor complexes.[12][14]

Applications in Research and Development

-

Plant Biology: 5-Chloroindole-3-acetic acid is a valuable tool for studying auxin physiology, including root development, fruit set, and senescence.[2]

-

Agriculture: As a potent synthetic auxin, it has applications in promoting plant growth and as a herbicide at higher concentrations.

-

Drug Discovery: The indole scaffold is a common motif in many pharmaceuticals. 5-Chloroindole-3-acetic acid can serve as a starting material or a fragment for the synthesis of novel bioactive molecules.

Safety and Handling

5-Chloroindole-3-acetic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of 5-Chloroindole-3-acetic acid (CAS 1912-45-4), encompassing its fundamental properties, synthesis, analytical characterization, and mechanism of action. The provided experimental protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, plant biology, and drug development, facilitating further investigation and application of this versatile synthetic auxin.

References

- 1. [1808.08842] The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5 [arxiv.org]

- 2. 5-Chloroindole-3-acetic acid | 1912-45-4 | FC30371 [biosynth.com]

- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. hplc.eu [hplc.eu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. jabonline.in [jabonline.in]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 13. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 5-Chloroindole-3-acetic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). While not as extensively studied as its counterpart, 4-chloroindole-3-acetic acid (4-Cl-IAA), 5-Cl-IAA exhibits significant auxin activity, influencing plant growth and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, biological activity, and analytical methods related to 5-Cl-IAA. It is intended to serve as a valuable resource for researchers in plant biology, agriculture, and medicinal chemistry.

Discovery and Historical Context

The discovery of 5-Chloroindole-3-acetic acid is rooted in the broader history of auxin research, which began with Charles Darwin's observations of phototropism in the late 19th century.[1] The identification of indole-3-acetic acid (IAA) as the primary endogenous auxin in the 1930s spurred investigations into synthetic analogues with potentially enhanced or modified activities.[1][2]

While a definitive first synthesis or isolation paper for 5-Chloroindole-3-acetic acid is not readily apparent in readily available literature, its development can be contextualized within the systematic exploration of halogenated indole-3-acetic acids. Early studies on synthetic auxins revealed that substitutions on the indole ring could significantly alter biological potency. A 1955 patent by Fox and Bullock highlighted that introducing halogen atoms, particularly chlorine, into the benzene ring of indole-3-acetic acids resulted in an unexpected increase in their biological activity, even suggesting their potential use as herbicides at higher concentrations.[3] This pioneering work likely paved the way for the synthesis and investigation of various chlorinated IAA isomers, including 5-Cl-IAA.

The primary route for synthesizing such substituted indoles has historically been the Fischer indole synthesis, a versatile method discovered by Hermann Emil Fischer in 1883.[4][5][6] This reaction allows for the creation of the indole nucleus from a substituted phenylhydrazine and a suitable aldehyde or ketone, making it adaptable for producing a wide array of derivatives.

Physicochemical Properties

Understanding the physicochemical properties of 5-Cl-IAA is crucial for its application in research and potential commercial uses.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO₂ | [7] |

| Molecular Weight | 209.63 g/mol | [7] |

| CAS Number | 1912-45-4 | [7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 159 °C | [7] |

| Boiling Point | 445.6 °C | [7] |

| Flash Point | 223.3 °C | [7] |

| Storage | 2°C - 8°C, under inert gas, protected from light | [7] |

Synthesis and Experimental Protocols

The synthesis of 5-Chloroindole-3-acetic acid can be achieved through various methods, with the Fischer indole synthesis being a prominent and adaptable approach.

General Fischer Indole Synthesis of 5-Chloroindoles

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole.[8]

Workflow for Fischer Indole Synthesis of a 5-Chloroindole Derivative:

Caption: General workflow for the Fischer indole synthesis of a 5-chloroindole derivative.

Experimental Protocol: Synthesis of a 2,3-Disubstituted 5-Chloroindole [8][9]

-

Hydrazone Formation:

-

Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in warm water.

-

Add the desired ketone or aldehyde (1.05 eq) dissolved in ethanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the precipitated hydrazone, wash with cold water, and dry under vacuum.

-

-

Indolization:

-

Place the dried 4-chlorophenylhydrazone (1.0 eq) in a round-bottom flask.

-

Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride in toluene, or glacial acetic acid).

-

Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, neutralize with a base, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Synthesis of the Acetic Acid Side Chain

Once the 5-chloroindole nucleus is formed, the acetic acid side chain at the C3 position can be introduced through various synthetic routes, such as the reaction of 5-chloroindole with ethyl diazoacetate followed by hydrolysis.

Biological Activity and Experimental Protocols

5-Chloroindole-3-acetic acid exhibits auxin activity, influencing various plant growth processes such as cell elongation. Its potency is often compared to that of IAA and other synthetic auxins in classical bioassays.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.[6][10][11]

Experimental Protocol: Avena Coleoptile Elongation Test [10][11]

-

Germination: Germinate Avena sativa (oat) seeds in the dark for approximately 72 hours.

-

Coleoptile Excision: Under a dim green light, excise 5-10 mm segments from the sub-apical region of the coleoptiles.

-

Incubation: Place the segments in petri dishes containing a buffered solution with various concentrations of 5-Cl-IAA (typically ranging from 10⁻⁸ to 10⁻⁴ M) and a control with no auxin.

-

Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile segments.

-

Data Analysis: Plot the increase in length against the logarithm of the 5-Cl-IAA concentration to obtain a dose-response curve.

Logical Workflow for Avena Coleoptile Bioassay:

Caption: Workflow for the Avena coleoptile elongation bioassay.

Split Pea Stem Curvature Test

This bioassay is based on the differential growth of split pea stems in the presence of auxins.[12][13][14]

Experimental Protocol: Split Pea Stem Curvature Test [12][13]

-

Seedling Growth: Grow pea (Pisum sativum) seedlings in the dark until the third internode is sufficiently elongated.

-

Stem Sectioning: Excise a section of the stem and split it longitudinally.

-

Incubation: Place the split stem sections in solutions containing different concentrations of 5-Cl-IAA and a control.

-

Observation: After a few hours, observe the curvature of the split stem halves. In the presence of auxin, the halves will curve inwards.

-

Quantification: The degree of curvature can be quantified and plotted against the auxin concentration.

Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[15][16] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[17][18] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

While this is the general model, the specific interactions of 5-Cl-IAA with these components are not as well characterized as those of IAA or 4-Cl-IAA. Some studies suggest that the binding affinity of different auxins to the TIR1/AFB co-receptor complexes can vary, potentially leading to differential downstream responses.[19]

Another layer of auxin homeostasis is regulated by the GH3 family of enzymes, which conjugate amino acids to auxins, often leading to their inactivation.[20][21] Interestingly, one study found that several Arabidopsis GH3 enzymes were inactive on halogenated auxins, suggesting that chlorinated auxins like 5-Cl-IAA may have increased stability in certain plant tissues due to their resistance to this mode of inactivation.[2]

Diagram of the Core Auxin Signaling Pathway:

Caption: Simplified diagram of the core auxin signaling pathway.

Analytical Methodologies

Accurate quantification of 5-Cl-IAA in biological matrices is essential for understanding its metabolism and mode of action. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 5-Cl-IAA, derivatization is typically required to increase its volatility.

General GC-MS Workflow:

Caption: General workflow for the GC-MS analysis of 5-Cl-IAA.

Experimental Protocol Outline for GC-MS Analysis [22]

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% methanol).

-

Purification: Perform solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization: Convert 5-Cl-IAA to a volatile ester (e.g., methyl or trimethylsilyl ester).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for phytohormone analysis due to its high sensitivity, selectivity, and ability to analyze underivatized compounds.[23][24][25][26]

Experimental Protocol Outline for LC-MS/MS Analysis [27][28]

-

Extraction: Extract 5-Cl-IAA from the plant matrix using an appropriate solvent, often containing antioxidants and an internal standard.

-

Purification: A simplified purification step, such as solid-phase extraction or liquid-liquid extraction, may be employed.

-

LC Separation: Separate the components of the extract on a reverse-phase HPLC or UPLC column.

-

MS/MS Detection: Detect and quantify 5-Cl-IAA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

Conclusion

5-Chloroindole-3-acetic acid, a synthetic auxin, represents an important tool for studying plant growth and development. While its specific discovery is not as clearly documented as that of other auxins, its synthesis and biological activity are well-established within the broader context of halogenated indole-3-acetic acids. The methodologies outlined in this guide for its synthesis, bioassays, and analysis provide a foundation for further research into its precise mode of action and potential applications in agriculture and biotechnology. Future studies focusing on the specific interactions of 5-Cl-IAA with the auxin signaling machinery will be crucial for a more complete understanding of its physiological effects.

References

- 1. Auxins [phytohormones.info]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 7. 5-Chloroindole-3-acetic acid | 1912-45-4 | FC30371 [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Microscale Technique for Gas Chromatography-Mass Spectrometry Measurements of Picogram Amounts of Indole-3-Acetic Acid in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 25. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Enigmatic Presence of Chlorinated Auxins in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of naturally occurring chlorinated auxins, particularly 4-chloroindole-3-acetic acid (4-Cl-IAA), has unveiled a fascinating layer of complexity in plant hormone biology. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and signaling of these potent phytohormones. It is designed to be a comprehensive resource, consolidating current knowledge and providing detailed experimental methodologies for researchers in plant science and drug development. The guide features a compilation of quantitative data, detailed analytical protocols, and visual representations of key biological pathways to facilitate a deeper understanding of the role of chlorinated auxins in plant life.

Natural Occurrence of Chlorinated Auxins

The primary naturally occurring chlorinated auxin identified to date is 4-chloroindole-3-acetic acid (4-Cl-IAA).[1][2] Its distribution appears to be largely restricted to the plant family Fabaceae (legumes).[1] While initial discoveries pointed towards its presence exclusively in the tribe Fabeae, subsequent research has identified 4-Cl-IAA in a broader range of legume species.[1]

Quantitative Distribution of 4-Cl-IAA in Fabaceae

The concentration of 4-Cl-IAA varies significantly among species and is often highest in reproductive tissues, particularly developing seeds.[1] In many of these species, the levels of 4-Cl-IAA can surpass those of the ubiquitous auxin, indole-3-acetic acid (IAA). The following table summarizes the reported concentrations of 4-Cl-IAA in various legume species.

| Family | Species | Tissue | 4-Cl-IAA Concentration (ng/g FW) | Reference |

| Fabaceae | Pisum sativum (Pea) | Immature Seeds | Up to 25,000 | [3] |

| Young Pericarp | ~15-fold > soluble 4-Cl-IAA | [4] | ||

| Fabaceae | Vicia faba (Broad Bean) | Immature Seeds | - | [1] |

| Fully Developed Leaves | Up to 16,000 | [1] | ||

| Fabaceae | Lathyrus latifolius (Perennial Pea) | Immature Seeds | - | [3] |

| Fabaceae | Trifolium repens (White Clover) | Fruits (mainly seeds) | High levels | [1] |

| Fabaceae | Medicago truncatula | Dry Seeds (after hydrolysis) | Present | [1] |

| Fabaceae | Melilotus indicus | Reproductive Structures | Present | [1] |

Note: "-" indicates that the presence was confirmed but a specific quantitative value was not provided in the cited source.

Biosynthesis of 4-Chloroindole-3-acetic Acid

The biosynthesis of 4-Cl-IAA in plants is a specialized pathway that diverges from the primary IAA synthesis route through the chlorination of a precursor molecule.

The 4-Chlorinated Indole-3-Pyruvic Acid Pathway

Evidence strongly suggests that 4-Cl-IAA is synthesized via a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[2][5] The key steps are:

-

Chlorination of Tryptophan: The biosynthesis is initiated by the chlorination of the amino acid tryptophan (Trp) to form 4-chlorotryptophan (4-Cl-Trp).[1][5] The specific enzyme responsible for this halogenation step in plants has not yet been fully characterized.

-

Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases (TARs).[2][5]

-

Decarboxylation: Finally, 4-Cl-IPyA is converted to 4-Cl-IAA.

Signaling Pathway of Chlorinated Auxins

The potent physiological effects of 4-Cl-IAA are mediated through the canonical auxin signaling pathway, which involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. The differential activity of 4-Cl-IAA compared to IAA appears to stem from its distinct interactions with this receptor system.

In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex, promotes the interaction between TIR1/AFB and Aux/IAA proteins. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the ARFs to activate gene expression.

4-Cl-IAA has been shown to modulate the abundance of different TIR1/AFB receptor transcripts, leading to a specific downstream response that differs from that of IAA.

Experimental Protocols

Extraction and Purification of 4-Cl-IAA from Plant Tissues

This protocol provides a general framework for the extraction and purification of 4-Cl-IAA from plant tissues, particularly legume seeds.

Materials:

-

Plant tissue (e.g., immature pea seeds)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol with 1% acetic acid and an antioxidant (e.g., butylated hydroxytoluene, BHT)

-

Internal standard (e.g., ¹³C₆-4-Cl-IAA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetic acid, glacial

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extraction: Add the powdered tissue to a pre-chilled tube containing the extraction solvent and the internal standard. Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator or vacuum concentrator.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

-

Loading: Load the aqueous extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent (e.g., 5% methanol in water) to remove more polar impurities.

-

Elution: Elute the auxins from the cartridge with a more polar solvent, such as 80% methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

Quantification of 4-Cl-IAA by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of 4-Cl-IAA.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: 0.1% Acetic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over several minutes to elute the auxins, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 35-40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (positive mode is common for auxins).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for 4-Cl-IAA and its internal standard. The following are example transitions for 4-Cl-IAA (m/z):

-

Quantifier: 209.9 -> 130.0

-

Qualifier: 209.9 -> 164.0

-

Note: These values may need to be optimized for the specific instrument used.

-

-

MS Parameters: Cone voltage and collision energy must be optimized for each transition to achieve maximum sensitivity.[5]

In Vitro Tryptophan Aminotransferase (TAR) Assay with 4-Cl-Trp

This assay is used to determine the activity of TAR enzymes in converting 4-Cl-Trp to 4-Cl-IPyA.

Materials:

-

Purified TAR enzyme

-

4-chlorotryptophan (4-Cl-Trp)

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Quenching solution (e.g., 1 M HCl)

-

UPLC-MS/MS system for product analysis

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and α-ketoglutarate.

-

Enzyme Addition: Add the purified TAR enzyme to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, 4-Cl-Trp.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Product Analysis: Analyze the reaction mixture for the presence and quantity of the product, 4-Cl-IPyA, using UPLC-MS/MS as described above.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of chlorinated auxins from plant tissue.

Conclusion

The study of chlorinated auxins is a rapidly evolving field with significant implications for our understanding of plant development and hormone signaling. The high potency of 4-Cl-IAA and its unique distribution suggest specialized roles in processes such as fruit and seed development. For professionals in drug development, the targeted nature of this auxin and its specific signaling cascade may offer novel avenues for the design of plant growth regulators. This technical guide provides a foundational resource to support further research into the fascinating world of chlorinated auxins. Continued investigation into the enzymes of the biosynthetic pathway and the precise molecular interactions within the signaling cascade will undoubtedly uncover new and exciting aspects of plant biology.

References

- 1. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of 5-Chloroindole-3-acetic Acid on Plants: An In-depth Technical Guide

Abstract: 5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic chlorinated auxin that exhibits potent regulatory effects on plant growth and development. As a member of the halogenated auxin family, it often displays higher activity in various bioassays compared to the principal endogenous auxin, indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the physiological effects of 5-Cl-IAA on plants, intended for researchers, scientists, and professionals in drug development and agriculture. It covers the current understanding of its impact on key developmental processes, its underlying mechanism of action through the canonical auxin signaling pathway, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological role.

Introduction to Chlorinated Auxins

Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and response to environmental stimuli.[1][2] While indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin, a variety of other endogenous and synthetic auxins exist, including halogenated forms.[3][4]

Chlorinated auxins, such as the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) found in legumes and the synthetic 5-Cl-IAA, are of particular interest due to their enhanced physiological activity in many plant systems.[5][6] This heightened potency is often attributed to their increased stability and potentially altered interactions with the auxin perception and signaling machinery.[7] This guide focuses specifically on the physiological effects and mode of action of 5-Cl-IAA.

Core Physiological Effects of 5-Cl-IAA

The physiological responses of plants to 5-Cl-IAA are dose-dependent and often exhibit a biphasic pattern, with promotion at low concentrations and inhibition at higher concentrations.

Root Growth and Development

5-Cl-IAA significantly influences root architecture. Like IAA, it promotes root growth at very low concentrations and is inhibitory at higher concentrations. However, comparative studies with Arabidopsis thaliana have shown that the optimal concentration for root growth promotion by chlorinated auxins, including 5-Cl-IAA, is lower than that of IAA (0.1 nM for Cl-IAAs vs. 1 nM for IAA).[5] At concentrations of 100 nM and above, 5-Cl-IAA demonstrates strong inhibitory effects on primary root elongation, often more so than IAA.[5]

Shoot Growth and Elongation